1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Description

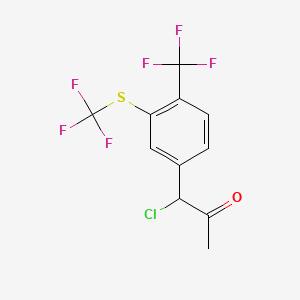

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a ketone group at the propan-2-one position, substituted with a chloro group and two trifluoromethyl-containing substituents on the aromatic ring. The compound features a 4-(trifluoromethyl) group and a 3-(trifluoromethylthio) group on the phenyl ring, distinguishing it from simpler arylpropanones.

Properties

Molecular Formula |

C11H7ClF6OS |

|---|---|

Molecular Weight |

336.68 g/mol |

IUPAC Name |

1-chloro-1-[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)6-2-3-7(10(13,14)15)8(4-6)20-11(16,17)18/h2-4,9H,1H3 |

InChI Key |

KEBRWLLEUUSHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of trifluoromethyl and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and trifluoromethylthio groups into target molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine, trifluoromethyl, and trifluoromethylthio groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Halogenated Arylpropanones

1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (3w)

- Substituents : Fluoro at position 1, 3-(trifluoromethyl)phenyl.

- Synthesis : Prepared via HF-mediated insertion onto α-diazo carbonyl precursors .

- Key Difference : The fluoro substituent and absence of a trifluoromethylthio group reduce electron-withdrawing effects compared to the target compound.

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Substituents : 3-(Trifluoromethyl)phenyl.

- Synthesis : Synthesized via Friedel-Crafts acylation using acetic anhydride and a catalyst .

- Key Difference : Lacks both chloro and trifluoromethylthio groups, resulting in lower steric hindrance and distinct reactivity in nucleophilic additions.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Brominated and Thioether Derivatives

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

α,β-Unsaturated Ketones (Enones)

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Structure: α,β-unsaturated ketone with 4-chlorophenyl and 4-hydroxyphenyl groups. Synthesis: Claisen-Schmidt condensation of 4-hydroxyacetophenone and 4-chlorobenzaldehyde . Key Difference: Conjugated double bond enhances electrophilicity, enabling Michael addition reactions, unlike the saturated ketone in the target compound.

Physical and Chemical Properties

| Compound | Molar Mass (g/mol) | Boiling Point (°C) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | ~328.6 (estimated) | ~280 (predicted) | 4-CF₃, 3-SCF₃, Cl | High electron withdrawal; stable S-CF₃ |

| 1-(4-(Bromomethyl)-3-SCF₃-phenyl)propan-2-one | 327.16 | 281.0 | 4-BrCH₂, 3-SCF₃ | Bromine enhances alkylation potential |

| 1-Fluoro-1-(3-CF₃-phenyl)propan-2-one (3w) | ~236.1 | Not reported | 1-F, 3-CF₃ | Fluorine increases polarity |

| 3-(4-Cl-phenyl)-1-(4-OH-phenyl)prop-2-en-1-one | ~258.7 | Not reported | α,β-unsaturated ketone, 4-Cl, 4-OH | Conjugation enables nucleophilic additions |

Notes:

Biological Activity

tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a compound belonging to the isoindole derivatives, characterized by its unique structural features including a tert-butyl group and a hydroxyl group. This compound has garnered attention due to its potential biological activities and therapeutic applications.

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- CAS Number : 1933722-67-8

Biological Activity Overview

Research indicates that isoindole derivatives, including tert-butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate, exhibit significant biological activities. These activities may include:

- Antioxidant Properties : Isoindole derivatives are known for their ability to scavenge free radicals, which can help in reducing oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting disease processes such as cancer and inflammation.

- Cell Signaling Modulation : It may interact with various receptors or signaling pathways, influencing cellular responses.

The biological mechanisms through which tert-butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate exerts its effects can be summarized as follows:

- Detoxification Pathways : The compound may enhance the activity of detoxifying enzymes that metabolize carcinogenic substances.

- Cytochrome P450 Interaction : Alterations in cytochrome P450 enzyme activity can lead to the metabolism of harmful compounds into less toxic forms.

- Antioxidant Mechanisms : The compound's hydroxyl group may contribute to its ability to act as an antioxidant.

Research Findings

Several studies have explored the biological activities of isoindole derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage |

| Enzyme Inhibition | Inhibits enzymes linked to inflammation and cancer progression |

| Cell Signaling | Modulates pathways affecting cell growth and apoptosis |

Case Studies

- Cancer Research : A study demonstrated that isoindole derivatives could inhibit tumor growth in vitro by modulating key signaling pathways involved in cell proliferation.

- Inflammation Models : Research indicated that these compounds could reduce inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

The uniqueness of tert-butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate can be highlighted through comparisons with other isoindole derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 5-hydroxyoctahydro-2H-isoindole-2-carboxylate | C13H23NO3 | Similar hydroxy and carboxylate groups; different stereochemistry |

| Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole | C13H23NO3 | Contains hexahydro structure; potential for different biological activity |

| tert-butyl (3aR,7aS)-4-oxooctahydro-2H-isoindole | C13H21NO | Lacks hydroxyl group; may exhibit different reactivity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.